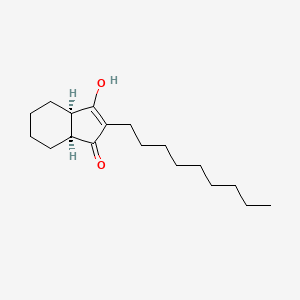

cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one

Description

cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one (CAS: 871482-74-5) is a bicyclic ketone derivative with a molecular formula of C₁₈H₃₀O₂ (molecular weight: 278.43 g/mol) . The compound features a hexahydroindenone core fused with a hydroxy-nonyl substituent at the C2 position and a hydroxyl group at the C3 position in the cis configuration. Its structure comprises a partially saturated bicyclic system (3a,4,5,6,7,7a-hexahydroindenone), which confers rigidity and stereochemical complexity.

The hydroxy-nonyl chain likely influences solubility and biological interactions, though specific pharmacological data are absent in the evidence.

Properties

CAS No. |

871482-74-5 |

|---|---|

Molecular Formula |

C18H30O2 |

Molecular Weight |

278.4 g/mol |

IUPAC Name |

(3aR,7aS)-3-hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-13-16-17(19)14-11-9-10-12-15(14)18(16)20/h14-15,19H,2-13H2,1H3/t14-,15+/m1/s1 |

InChI Key |

WBXOMRRYQRUZHJ-CABCVRRESA-N |

Isomeric SMILES |

CCCCCCCCCC1=C([C@@H]2CCCC[C@@H]2C1=O)O |

Canonical SMILES |

CCCCCCCCCC1=C(C2CCCCC2C1=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one typically involves:

- Construction of the hexahydroindenone bicyclic core.

- Introduction of the nonyl side chain at the 2-position.

- Stereoselective hydroxylation at the 3-position in the cis-configuration relative to the bicyclic system.

The synthetic routes often rely on precursor ketones or aldehydes, followed by selective functional group transformations such as acetalization, trans-acetalisation, and nucleophilic substitution, as well as stereocontrolled reductions or oxidations.

Key Synthetic Steps and Reagents

Precursor Formation and Functionalization

Precursor ketones and aldehydes are prepared with cyclic or acyclic terpene residues, which can be functionalized to yield the hexahydroindenone framework. For example, cyclic terpene-derived aldehydes with 4 to 15 carbon atoms serve as starting materials for the ketone core.

Trans-acetalisation under mildly acidic conditions is used to introduce the hydroxy substituent at the 3-position. This involves reacting intermediate dihalides with sodium methylate or potassium carbonate in methanol, followed by acetal exchange with alcohols derived from aldehydes or ketones.

Introduction of the Nonyl Side Chain

- The nonyl group (a nine-carbon alkyl chain) is introduced via nucleophilic substitution or alkylation reactions on the bicyclic intermediate. This step requires careful control to ensure regio- and stereoselectivity, favoring attachment at the 2-position of the hexahydroindenone ring.

Stereoselective Hydroxylation

- The cis-configuration of the 3-hydroxy substituent is achieved through stereoselective reduction or hydroxylation techniques. This may involve catalytic hydrogenation or use of chiral reagents to ensure the hydroxy group is oriented cis relative to the bicyclic system.

Representative Synthetic Scheme (Conceptual)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of precursor ketone | Terpene-derived aldehydes, acid/base catalysis | Hexahydroindenone bicyclic core with ketone group |

| 2 | Alkylation | Nonyl halide, base (e.g., K2CO3), solvent (methanol) | Introduction of nonyl group at 2-position |

| 3 | Trans-acetalisation | Mild acid, alcohol derived from aldehyde/ketone | Formation of cis-3-hydroxy substituent |

| 4 | Stereoselective reduction/hydroxylation | Catalysts or chiral reagents, controlled temperature | cis-configuration of hydroxy group established |

Analytical Data and Research Findings

The stereochemistry and purity of the final product are confirmed by advanced spectroscopic methods such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry.

Chromatographic techniques (HPLC, GC-MS) are employed to separate and identify stereoisomers and confirm the cis configuration of the hydroxy group.

Patent literature indicates that compounds of this type are often synthesized to release specific aldehydes or ketones with fragrance or pharmaceutical applications, emphasizing the importance of stereochemical control.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyl group in cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The nonyl chain can be modified through various substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols .

Scientific Research Applications

Chemistry: In chemistry, cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology: In biological research, this compound may be studied for its potential biological activity. Its structural features make it a candidate for investigating interactions with biological macromolecules, such as proteins and nucleic acids .

Medicine: In medicine, this compound could be explored for its potential therapeutic properties. Researchers may investigate its effects on various biological pathways and its potential as a lead compound for drug development .

Industry: In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals .

Mechanism of Action

The mechanism by which cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

2-Phenyl-3a,4,5,6,7,7a-hexahydroinden-1-one

- Structure: Aromatic phenyl group at C2 instead of hydroxy-nonyl.

- Properties: Reduced hydrophilicity compared to the hydroxy-nonyl derivative. Used in cyclopentenone synthesis via thermal cyclization of alkyne-Co₂(CO)₆ complexes .

- Molecular Weight : 212.29 g/mol (C₁₅H₁₆O).

Hexahydro-5-hydroxy-3a-phenethyl-2H-cyclopenta[b]furan-2-one

- Structure: Cyclopenta[b]furanone core with a phenethyl group at C3a and hydroxyl at C3.

- CAS: 69687-97-4 .

- Molecular Weight : 260.35 g/mol (C₁₆H₂₀O₃).

cis-3-Methyl-3a,4,5,6,7,7a-hexahydro-1H-indene

- Structure : Fully saturated indene with a methyl group at C3 (cis configuration).

- Properties: Lower polarity (C₁₀H₁₆, MW: 136.23 g/mol) and higher volatility compared to the hydroxy-nonyl derivative. CAS: 82344-37-4 .

Functional Analogues with Modified Backbones

4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, acetate

- Structure: Methano-bridged indenol core with an acetylated hydroxyl group.

- CAS: 5413-60-5 .

Nonachlor Derivatives (cis- and trans-)

- Structure: Chlorinated 4,7-methanoindenes with nine chlorine atoms.

- Properties: High environmental persistence and toxicity. Example: cis-Nonachlor (CAS: 3734-49-4) and trans-Nonachlor (CAS: 5103-73-1) .

Comparative Data Table

Biological Activity

cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one (C18H30O2) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The compound is characterized by its unique fused cyclic structure, which contributes to its biological activity. The molecular formula is C18H30O2, and it has a molecular weight of 282.43 g/mol. Its structure includes a hydroxyl group and a nonyl chain that enhance its lipophilicity and potential interactions with biological membranes.

1. Antimicrobial Properties

Research indicates that cis-3-hydroxy compounds exhibit significant antimicrobial activity. Studies have demonstrated that similar compounds can inhibit the growth of various bacteria and fungi. For instance:

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 10 |

| Candida albicans | 18 | 15 |

These findings suggest that cis-3-hydroxy compounds could be explored as natural preservatives in food and pharmaceutical applications.

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies showed that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. A notable study reported:

- Cell Line : RAW 264.7 Macrophages

- Concentration : 50 µM

- Effect : Decreased TNF-alpha secretion by 30%

This suggests potential therapeutic applications in treating inflammatory diseases.

3. Neuroprotective Activity

Neuroprotective effects have also been observed with cis-3-hydroxy compounds in models of neurodegeneration. Research indicates that these compounds may reduce oxidative stress and apoptosis in neuronal cell lines:

| Assay | Result |

|---|---|

| Cell Viability (MTT) | Increased by 40% at 25 µM |

| Apoptosis (Annexin V) | Decreased by 50% at 50 µM |

These results highlight the potential of cis-3-hydroxy compounds in neuroprotective therapies.

The biological activities of cis-3-hydroxy compounds are attributed to several mechanisms:

- Antioxidant Activity : The hydroxyl group contributes to scavenging free radicals.

- Membrane Interaction : The lipophilic nature allows these compounds to integrate into cell membranes, affecting fluidity and permeability.

- Gene Expression Modulation : These compounds may influence the expression of genes involved in inflammation and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study conducted on foodborne pathogens demonstrated the efficacy of cis-3-hydroxy compounds as natural preservatives. The study found that incorporating these compounds into food matrices significantly reduced microbial load over time.

Case Study 2: Neuroprotection in Animal Models

In vivo studies using murine models of Alzheimer's disease showed that administration of cis-3-hydroxy compounds improved cognitive function and reduced amyloid plaque formation.

Q & A

Q. What are the standard synthetic routes for cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one, and how can reaction conditions be optimized?

The compound’s bicyclic structure suggests synthetic routes involving thermal cyclization of alkyne-Co₂(CO)₆ complexes with alkenes. For example, analogous hexahydroindenones (e.g., 2-phenyl derivatives) are synthesized by heating (alkyne)Co₂(CO)₆ complexes with cyclohexene in toluene at 100°C under argon for 36 hours . Key parameters include inert atmosphere (to prevent oxidation), solvent choice (toluene for high boiling point), and purification via flash chromatography (silica gel, hexane/ether eluent) . Optimization may involve adjusting reaction time, temperature, and stoichiometric ratios of alkyne/alkene precursors.

Q. Which spectroscopic techniques are most reliable for characterizing the stereochemistry of this compound?

- ¹H NMR : Proton signals for tertiary hydrogens (e.g., 3a and 7a positions in analogous compounds) show distinct shifts due to proximity to the carbonyl group. For example, 7a protons in 2-phenyl derivatives resonate at δ 1.82 ppm (complex multiplet), while phenyl protons appear as multiplets at δ 7.36–7.79 ppm .

- IR spectroscopy : Bands at ~1734 cm⁻¹ (C=O stretch) and ~1698 cm⁻¹ (conjugated C=C) confirm enone functionality .

- DEPT NMR : Differentiates CH₃, CH₂, and CH groups to resolve stereochemical ambiguities in the bicyclic framework .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific toxicity data for this compound is limited, structurally related bicyclic ketones (e.g., 3a,4,5,6,7,7a-hexahydroindenols) require handling under inert atmospheres due to volatility and potential respiratory irritation . Standard protocols include:

- Use of fume hoods and personal protective equipment (gloves, goggles).

- Storage in airtight containers at low temperatures (<4°C).

- Immediate consultation with a physician upon exposure, with provision of safety data sheets .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectral data for this compound?

Discrepancies in NMR or IR data (e.g., unexpected shifts or split peaks) may arise from dynamic effects like ring puckering or hydrogen bonding. Density Functional Theory (DFT) calculations can predict optimized geometries and simulate NMR/IR spectra for comparison with experimental data. For example, the downfield shift of 7a protons in analogous compounds correlates with their proximity to the carbonyl group, which DFT can quantify via electronic environment analysis .

Q. What strategies enable selective functionalization of the nonyl chain in this compound for structure-activity relationship (SAR) studies?

- Enzymatic hydroxylation : Cytochrome P450 enzymes can introduce hydroxyl groups at specific positions on the nonyl chain for metabolic studies.

- Protecting group chemistry : Temporary protection of the 3-hydroxy group (e.g., silylation with TBSCl) allows alkylation or oxidation of the nonyl chain without disrupting the bicyclic core .

Q. How do steric and electronic effects influence the reactivity of this compound in catalytic asymmetric synthesis?

The bulky nonyl group and rigid bicyclic structure impose steric hindrance, favoring reactions at the less hindered α-position of the carbonyl. Chiral ligands (e.g., BINAP or Salen complexes) can exploit this steric bias to achieve enantioselective reductions or oxidations. For instance, asymmetric hydrogenation of the enone moiety using Ru-BINAP catalysts may yield diastereomers with >90% ee .

Q. What regulatory considerations apply to the environmental disposal of this compound?

While not explicitly regulated, structurally similar bicyclic compounds (e.g., hexahydroindenyl isobutyrate mixtures) are classified as toxic in jurisdictions like South Korea, requiring disposal via incineration or chemical neutralization . Researchers must consult local guidelines and conduct ecotoxicity assays (e.g., Daphnia magna LC50 tests) to assess environmental risks.

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.